GIP (human)

描述

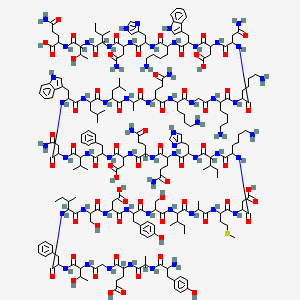

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino-acid peptide hormone synthesized and secreted by K cells in the mucosa of the duodenum and jejunum of the gastrointestinal tract . It is a member of the secretin family of hormones and plays a crucial role in stimulating insulin secretion in response to oral glucose intake .

作用机制

Target of Action

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone produced in the gastrointestinal tract in response to nutrients . The primary targets of GIP are the GIP receptors (GIPR), which are G protein-coupled receptors expressed in several tissues, including islet β-cells, adipocytes, bone cells, and the brain .

Mode of Action

GIP is synthesized by K cells found in the mucosa of the duodenum and the jejunum of the gastrointestinal tract . It circulates as a biologically active 42-amino acid peptide . GIP’s primary action is the stimulation of glucose-dependent insulin secretion . It acts directly on the GIPR expressed by pancreatic β-cells, stimulating insulin secretion . GIP also promotes energy storage via direct actions on adipose tissue, and enhances bone formation via stimulation of osteoblast proliferation and inhibition of apoptosis .

Biochemical Pathways

GIP, along with glucagon-like peptide-1 (GLP-1), belongs to a class of molecules referred to as incretins . These incretin hormones are responsible for a large part of the postprandial insulin secretion and therefore for postprandial glucose tolerance . Their contribution to postprandial glucose clearance may be as great as to correspond to 80% of the ingested amount of glucose . GIP also plays a role in adipocyte biology .

Pharmacokinetics

The pharmacokinetics of GIP-related compounds have been studied. For instance, LY3437943, a compound with agonist activity for GIP, has a half-life of approximately 6 days, supporting once-weekly dosing . The mean terminal half-life of LY3437943 ranged from 134-165 hours across different doses .

Result of Action

The primary result of GIP’s action is the potentiation of insulin secretion from pancreatic β-cells after food intake . This incretin effect is almost completely lost in people with type 2 diabetes (T2DM), and restoration of this deficiency would therefore be of great interest . GIP may also promote obesity . Chimeric peptides, combining elements of both peptides and capable of activating both receptors, have recently been demonstrated to have remarkable weight-losing and glucose-lowering efficacy in obese individuals with t2dm .

Action Environment

GIP secretion is primarily regulated by nutrients, especially fat . Environmental factors such as nutrient intake can therefore influence the action, efficacy, and stability of GIP. Moreover, GIP/GIPR signaling is disrupted in insulin-resistant states, such as obesity . Normalizing this function might represent a potential therapy in the treatment of obesity-associated metabolic disorders .

生化分析

Biochemical Properties

GIP, human, has a common precursor with the glucose-dependent insulinotropic polypeptide (GIP) and is located immediately N-terminal to GIP . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

GIP, human, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces IκB-α degradation and nuclear translocation of NF-κB in human vascular endothelial cells and macrophages .

Molecular Mechanism

At the molecular level, GIP, human, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent proatherosclerotic peptide hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GIP, human, change over time. It has been observed that chronic infusion of GIP, human, accelerates the development of aortic atherosclerotic lesions .

Dosage Effects in Animal Models

In animal models, the effects of GIP, human, vary with different dosages . Chronic infusion of GIP, human, into ApoE−/− mice accelerated the development of aortic atherosclerotic lesions, which were inhibited by co-infusions with an anti-GIP, human, antibody .

Metabolic Pathways

GIP, human, is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

GIP, human, is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glucose-dependent insulinotropic polypeptide involves the expression of the GIP gene, which encodes a 153-amino-acid proprotein . This proprotein undergoes post-translational modifications, including the removal of flanking amino acid extensions at the N- and C-terminals, resulting in the active 42-amino-acid peptide . The synthetic preparation of GIP can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology .

Industrial Production Methods

Industrial production of glucose-dependent insulinotropic polypeptide typically involves recombinant DNA technology. This method utilizes genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide in large quantities . The recombinant GIP is then purified using chromatographic techniques to ensure high purity and activity .

化学反应分析

Types of Reactions

Glucose-dependent insulinotropic polypeptide undergoes various chemical reactions, including proteolytic cleavage and post-translational modifications . Proteolytic enzymes, such as dipeptidyl peptidase-IV (DPP-IV), cleave the peptide at specific sites, resulting in the formation of inactive fragments .

Common Reagents and Conditions

Common reagents used in the study of GIP include protease inhibitors to prevent degradation during experimental procedures . Conditions such as pH, temperature, and ionic strength are carefully controlled to maintain the stability and activity of the peptide .

Major Products Formed

The major products formed from the reactions of glucose-dependent insulinotropic polypeptide include its inactive fragments resulting from proteolytic cleavage . These fragments are often studied to understand the peptide’s stability and degradation pathways .

科学研究应用

Glucose-dependent insulinotropic polypeptide has numerous scientific research applications in various fields:

相似化合物的比较

Glucose-dependent insulinotropic polypeptide is often compared with glucagon-like peptide-1 (GLP-1), another incretin hormone . Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism . GLP-1 has a glucagonostatic effect during hyperglycemia, while GIP has a glucagonotropic effect during hypoglycemia . Additionally, GLP-1 indirectly promotes lipolysis, whereas GIP directly stimulates lipogenesis . These differences highlight the unique roles of GIP and GLP-1 in metabolic regulation.

Similar Compounds

Glucagon-like peptide-1 (GLP-1): Another incretin hormone that stimulates insulin secretion and regulates glucose homeostasis.

Glucagon: A hormone that raises blood glucose levels by promoting glycogenolysis and gluconeogenesis.

Oxyntomodulin: A peptide hormone that reduces appetite and increases energy expenditure.

属性

IUPAC Name |

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWVYUBJRZYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H338N60O66S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4984 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)